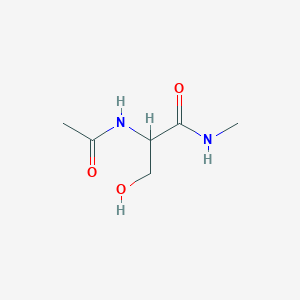

2-Acetamido-3-hydroxy-N-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-hydroxy-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZDXKZPWRIFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563650 | |

| Record name | N~2~-Acetyl-N-methylserinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-75-9 | |

| Record name | N~2~-Acetyl-N-methylserinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetamido 3 Hydroxy N Methylpropanamide and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Approaches to (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide

The creation of the (2S) stereocenter in 2-Acetamido-3-hydroxy-N-methylpropanamide is a critical challenge that can be addressed through various asymmetric synthesis strategies. These methods are designed to generate a specific enantiomer in high purity, which is crucial for applications where biological activity is dependent on a single stereoisomer.

One primary approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, asymmetric reactions such as aldol (B89426) additions, aminohydroxylations, or hydrogenations can be employed to set the two contiguous stereocenters (at C2 and C3) with the desired configuration. Chiral organocatalysts, such as proline and its derivatives, or transition metal complexes with chiral ligands are often utilized to achieve high enantioselectivity.

Another powerful strategy is substrate-controlled synthesis, where the starting material is derived from the chiral pool. L-threonine, which possesses the required (2S, 3R) stereochemistry, is an ideal precursor. The synthesis would involve the protection of the amino and carboxyl groups, followed by N-acetylation and subsequent amidation of the carboxyl group with methylamine (B109427).

Key aspects of potential stereoselective approaches are summarized in the table below.

| Methodology | Catalyst/Reagent | Key Transformation | Potential Advantages |

| Asymmetric Aldol Reaction | Chiral Lewis Acid or Proline-type catalyst | Formation of the C2-C3 bond | High enantiomeric and diastereomeric control. |

| Sharpless Asymmetric Aminohydroxylation | Osmium catalyst with chiral ligand | Direct introduction of amino and hydroxyl groups | Good for creating vicinal amino alcohols. |

| Chiral Pool Synthesis | L-Threonine | Derivatization of a natural amino acid | Stereochemistry is pre-defined by the starting material. |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a dehydroamino acid precursor | High enantioselectivities are often achievable. |

The development of N-N axially chiral compounds through atroposelective N-acylation reactions also presents a novel, though more complex, avenue for achieving high stereocontrol in related amide systems. nih.gov These advanced methods underscore the importance of catalyst and substrate design in achieving the desired stereochemical purity for compounds like (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide.

Chemoenzymatic Synthesis and Biocatalytic Routes for Enantiopure Propanamide Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. nih.govmdpi.com Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, which can significantly simplify synthetic routes by minimizing the need for protecting groups. acs.orguni-graz.at

For the synthesis of enantiopure propanamide derivatives like this compound, several biocatalytic strategies can be envisioned. One of the most effective methods is the kinetic resolution of a racemic mixture. Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine, leaving the other enantiomer untouched and thus separated. For example, a racemic mixture of 2-amino-3-hydroxy-N-methylpropanamide could be subjected to enzymatic N-acetylation, where the enzyme would selectively act on the (2S)-enantiomer.

Another approach is the use of enzymes for asymmetric transformations. For instance, transaminases can be used to convert a keto-acid precursor into the corresponding chiral amino acid with high enantiomeric excess. uni-graz.at This could be a key step in building the chiral backbone of the target molecule. Furthermore, enzyme cascades, where multiple enzymatic reactions are performed in one pot, can be designed for the efficient synthesis of complex molecules from simple starting materials. rug.nl

The table below outlines potential biocatalytic routes.

| Biocatalytic Strategy | Enzyme Class | Reaction | Substrate | Outcome |

| Dynamic Kinetic Resolution | Lipase / Racemization Catalyst | Selective acylation of one enantiomer | Racemic 2-amino-3-hydroxy-N-methylpropanamide | High yield of the desired (2S)-enantiomer. |

| Asymmetric Synthesis | Transaminase | Reductive amination of a keto precursor | 2-keto-3-hydroxy-N-methylpropanamide | Enantiopure (2S)-2-amino-3-hydroxy-N-methylpropanamide. |

| Hydrolytic Resolution | Protease / Amidase | Selective hydrolysis of one enantiomer's amide bond | Racemic this compound | Separation of enantiomers. |

| Chemoenzymatic Synthesis | Multiple Enzymes | Multi-step one-pot synthesis | Simple achiral precursors | Efficient and sustainable production of the final product. nih.gov |

These biocatalytic methods represent powerful tools for the sustainable and efficient production of enantiomerically pure this compound and related derivatives. nih.gov

Protecting Group Strategies and Reaction Optimization for Selective Functionalization

The synthesis of a multifunctional molecule like this compound, which contains hydroxyl, secondary amide, and N-methyl amide groups, necessitates a well-designed protecting group strategy. jocpr.com Protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions during synthesis. jocpr.comresearchgate.net The choice of protecting groups is critical and they must be orthogonal, meaning each can be removed under specific conditions without affecting the others. researchgate.net

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn), which offer varying degrees of stability and can be removed under different conditions. The amino group, which is ultimately acetylated, might be initially protected with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These are standard in peptide chemistry and their removal conditions are well-established. nih.gov

Reaction optimization is equally crucial for achieving high yields and purity. This involves systematically adjusting parameters such as solvent, temperature, catalyst, and reaction time. chemrxiv.org For instance, in the final amidation step to form the N-methyl amide, various coupling reagents (e.g., HATU, HOBt/EDC) can be screened to find the optimal conditions that minimize side reactions and racemization. researchgate.net Automated systems using Bayesian optimization can accelerate this process by intelligently exploring the reaction parameter space. chemrxiv.orgchemrxiv.org

The following table details a potential protecting group strategy.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) | Stable to conditions for Boc/Cbz removal. |

| Amino (-NH2) | tert-Butyloxycarbonyl (Boc) | Boc Anhydride (B1165640) | Strong acid (e.g., TFA) | Stable to TBDMS and Bn deprotection conditions. |

| Carboxylic Acid (-COOH) | Benzyl Ester (Bn) | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) | Orthogonal to both TBDMS and Boc groups. |

A carefully planned protecting group strategy, combined with rigorous reaction optimization, is essential for the successful and efficient synthesis of this compound. universiteitleiden.nl

Applications in Multicomponent Reactions and Divergent Synthesis (e.g., Ugi-type reactions leading to related structures)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and is particularly well-suited for the synthesis of α-acetamido carboxamide derivatives, which is the core structure of the target molecule. nih.govmdpi.com

A plausible Ugi-type synthesis of a structure related to this compound could involve the reaction of an aldehyde (e.g., a protected hydroxyacetaldehyde), an amine (methylamine), a carboxylic acid (acetic acid), and an isocyanide. scispace.com The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular libraries by simply varying the starting components. nih.govnih.gov

The general scheme for a Ugi reaction leading to a related structure is as follows: R1-CHO + R2-NH2 + R3-COOH + R4-NC → R1-CH(NH-R2)-CO-N(R4)-CO-R3 + H2O

By choosing the appropriate starting materials, a wide range of analogs of this compound can be synthesized. For example, using different amines or carboxylic acids would allow for the exploration of the chemical space around the target molecule in a divergent synthesis approach. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. proquest.com

The table below illustrates the components for a potential Ugi synthesis.

| Ugi Component | Example Reagent | Contribution to Final Structure |

| Aldehyde | O-protected hydroxyacetaldehyde | Forms the C2 and C3 backbone. |

| Amine | Methylamine | Provides the N-methyl group of the amide. |

| Carboxylic Acid | Acetic Acid | Provides the acetamido group at C2. |

| Isocyanide | A convertible isocyanide | Forms the secondary amide, can be modified post-reaction. beilstein-journals.org |

The Ugi reaction and other MCRs represent a powerful and flexible platform for the rapid synthesis of this compound and its structurally related derivatives, facilitating the creation of diverse chemical libraries for further research. mdpi.com

Molecular Structure, Conformation, and Intermolecular Interactions

High-Resolution Spectroscopic Characterization for Structural Elucidation

A suite of high-resolution spectroscopic methods is employed to define the precise molecular geometry, bonding, and conformational landscape of 2-Acetamido-3-hydroxy-N-methylpropanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptide models like this compound. Analysis of ¹H and ¹³C chemical shifts, along with scalar (J) couplings, provides detailed information about the dihedral angles (φ, ψ, and χ) that define the molecule's shape.

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the core serine residue are expected to be similar to those in N-acetyl-L-serine. The presence of the N-methylamide would introduce a characteristic quartet for the N-methyl protons (around 2.7-2.8 ppm) and a corresponding signal in the ¹³C spectrum (around 26 ppm).

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-Acetyl CH₃ | ~2.0 | ~23 |

| N-Methyl CH₃ | ~2.7 (d) | ~26 |

| α-CH | ~4.5 (m) | ~55 |

| β-CH₂ | ~3.9 (m) | ~62 |

| N-H (Acetyl) | ~8.0 (d) | - |

| N-H (Methylamide) | ~7.8 (q) | - |

| C=O (Acetyl) | - | ~173 |

| C=O (Amide) | - | ~174 |

Note: Data is estimated based on typical values for peptide models and data from N-acetyl-L-serine. Actual values can vary with solvent and temperature. (d = doublet, q = quartet, m = multiplet).

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, can detect through-space interactions between protons, providing crucial distance constraints to define the predominant solution conformation.

For chiral purity assessment, NMR can be used with chiral solvating agents or by derivatization to create diastereomers, which would exhibit distinct NMR signals, allowing for the quantification of enantiomeric excess.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule, offering a fingerprint of its functional groups and bonding arrangements.

The spectrum of this compound is characterized by distinct bands corresponding to its amide and hydroxyl functional groups. Key vibrational modes include:

Amide A and B bands: The N-H stretching vibration typically appears as a strong band (Amide A) around 3300 cm⁻¹.

Amide I band: Primarily associated with the C=O stretching vibration of the amide groups, this is one of the most intense and conformationally sensitive bands, appearing in the 1630-1680 cm⁻¹ region.

Amide II band: Arising from a combination of N-H in-plane bending and C-N stretching, this band is found between 1510 and 1580 cm⁻¹.

O-H Stretch: The hydroxyl group gives rise to a broad stretching band, typically in the 3200-3600 cm⁻¹ range, the position and shape of which are highly sensitive to hydrogen bonding.

FT-Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations. semanticscholar.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H stretch | 3500-3200 (broad) | Weak | Hydroxyl group, sensitive to H-bonding |

| N-H stretch (Amide A) | ~3300 | Moderate | Amide N-H group |

| C-H stretch | 3000-2850 | Strong | Methyl and Methylene groups |

| C=O stretch (Amide I) | 1680-1630 | Strong | Carbonyls of both amide groups |

| N-H bend (Amide II) | 1580-1510 | Weak | Coupled C-N stretch and N-H bend |

Note: Frequencies are approximate and based on data from related peptide structures. researchgate.netnih.gov The exact positions depend on the specific conformation and intermolecular interactions.

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular packing and hydrogen bonding.

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on studies of similar serine-containing dipeptides and related N-acetylated amino acids, a crystal structure would be expected to feature an extensive network of intermolecular hydrogen bonds. scispace.com Key interactions would likely involve the amide N-H donors, the amide carbonyl acceptors, and the side-chain hydroxyl group, which can act as both a hydrogen bond donor and acceptor. These interactions dictate the crystal packing and stabilize the solid-state conformation. The peptide backbone would adopt a specific set of φ and ψ dihedral angles, likely corresponding to one of the low-energy regions identified in conformational analyses.

Conformational Landscape and Dynamics in Solution and Solid State

The flexibility of the peptide backbone and the serine side chain allows this compound to exist in multiple conformations. The relative stability of these conformers is determined by a balance of steric hindrance, electrostatic interactions, and hydrogen bonding.

The conformational freedom of a peptide backbone is often visualized using a Ramachandran plot, which maps the sterically allowed combinations of the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). As a model for a serine residue in a peptide chain, this compound is expected to populate distinct regions of this plot corresponding to common secondary structures.

Theoretical studies on serine-containing dipeptide analogues show that the most stable conformations are typically found in the β-sheet and polyproline II (PII) regions of the Ramachandran map. nih.gov The presence of the β-hydroxyl group on the side chain can introduce additional steric constraints compared to a simpler alanine (B10760859) dipeptide, slightly modifying the boundaries of the allowed regions.

| Conformational Region | Approximate φ Angle Range | Approximate ψ Angle Range | Associated Structure |

|---|---|---|---|

| β-Sheet | -150° to -90° | +90° to +150° | Extended Conformation |

| Polyproline II (PII) | -90° to -60° | +120° to +160° | Left-handed helix |

| Right-handed α-Helix | -80° to -50° | -60° to -30° | Helical Conformation (less common for short models) |

| β-Turn | Variable | Variable | Turns (stabilized by H-bonds) |

Note: The populated regions are based on computational studies of serine dipeptide models. scispace.comnih.gov

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of this compound. The side-chain hydroxyl group (OH) is a key player, capable of forming a hydrogen bond with either the preceding acetyl carbonyl oxygen or the N-H proton of the same residue.

Studies on serine dipeptides have shown that the side-chain dianionic phosphoryl group can form direct intramolecular hydrogen bonds with backbone amide protons. acs.orgnih.gov By analogy, the neutral hydroxyl group of serine can also participate in such interactions. A hydrogen bond between the side-chain OH group (as the donor) and the backbone carbonyl oxygen of the acetyl group (as the acceptor) would create a seven-membered ring. mdpi.com This interaction can stabilize conformations in the β-strand or PII regions. Such intramolecular interactions effectively shield polar groups, which can influence the molecule's solubility and dynamic behavior in different solvents. rsc.org The presence and strength of these hydrogen bonds can be confirmed experimentally through NMR temperature coefficient studies and FT-IR spectroscopy in dilute non-polar solvents.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is currently precluded by the lack of published crystallographic data. Information regarding hydrogen bonding, van der Waals forces, and other non-covalent interactions, which are fundamental to understanding the supramolecular assembly of the compound in the solid state, remains undetermined.

Without experimental structural data, it is not possible to generate accurate data tables detailing bond lengths, angles, or specific intermolecular contacts. Further research is required to characterize the solid-state structure of this compound.

Computational and Theoretical Investigations of 2 Acetamido 3 Hydroxy N Methylpropanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation of a molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations (stretching, bending, twisting), which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific normal mode of vibration within the molecule.

Table 1: Predicted Geometrical Parameters for 2-Acetamido-3-hydroxy-N-methylpropanamide (Illustrative) Calculated using DFT/B3LYP/6-311++G(d,p). Bond lengths are in angstroms (Å) and bond angles are in degrees (°).

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=O (amide I) | 1.245 |

| C=O (amide II) | 1.251 | |

| C-N (amide I) | 1.348 | |

| C-N (amide II) | 1.355 | |

| C-O (hydroxyl) | 1.427 | |

| O-H (hydroxyl) | 0.965 | |

| Bond Angle | O=C-N (amide I) | 122.5 |

| O=C-N (amide II) | 121.9 | |

| C-O-H (hydroxyl) | 108.7 |

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Calculated using DFT/B3LYP/6-311++G(d,p). Frequencies are in reciprocal centimeters (cm⁻¹).

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3550 |

| N-H Stretch | Amide (-NH) | 3410 |

| C-H Stretch | Methyl/Methylene (-CH₃, -CH₂) | 2950-3010 |

| C=O Stretch | Amide I (-C=O) | 1685 |

| C=O Stretch | Amide II (-C=O) | 1670 |

| N-H Bend | Amide (-NH) | 1550 |

| C-O Stretch | Hydroxyl (-OH) | 1050 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. wikipedia.org From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), and chemical hardness (η). researchgate.netnih.gov These descriptors quantify the molecule's tendency to attract or donate electrons.

Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative) Energies are in electron volts (eV).

| Parameter | Formula | Predicted Value |

| EHOMO | - | -9.85 |

| ELUMO | - | 1.20 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 11.05 |

| Ionization Potential (I) | -EHOMO | 9.85 |

| Electron Affinity (A) | -ELUMO | -1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 5.53 |

| Electronegativity (χ) | (I + A) / 2 | 4.33 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. The map is color-coded to indicate different potential values:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net

Green/Yellow: Regions of near-zero potential.

For this compound, the MEP map would likely show strong negative potentials (red) around the carbonyl and hydroxyl oxygen atoms, making them primary sites for interaction with electrophiles or for hydrogen bonding. Positive potentials (blue) would be expected around the hydroxyl and amide hydrogen atoms, identifying them as potential hydrogen bond donors. researchgate.net

Table 4: Predicted Molecular Electrostatic Potential Values at Key Atoms (Illustrative) Potential values are in kilocalories per mole (kcal/mol).

| Atom/Region | Predicted MEP Value | Implication |

| Carbonyl Oxygen (C=O) | -55.8 | Strong site for electrophilic attack / H-bond acceptor |

| Hydroxyl Oxygen (-OH) | -48.2 | Site for electrophilic attack / H-bond acceptor |

| Hydroxyl Hydrogen (-OH) | +45.5 | Strong site for nucleophilic attack / H-bond donor |

| Amide Hydrogen (-NH) | +40.1 | Site for nucleophilic attack / H-bond donor |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations describe the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the different shapes it can adopt and the energy barriers between them. Furthermore, these simulations can explicitly include solvent molecules (such as water), allowing for a detailed investigation of solvent effects. researchgate.net The presence of a polar solvent can significantly influence the molecule's preferred conformation by forming hydrogen bonds and other intermolecular interactions, which may differ from its structure in a vacuum. This provides a more realistic understanding of its behavior in a biological context.

Molecular Docking Studies for Predicted Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. dntb.gov.uanih.gov This method involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov The result is a predicted binding mode and a score, often expressed as a binding energy, which suggests the strength of the interaction. unar.ac.id

Molecular docking studies could be used to screen this compound against various protein targets to generate hypotheses about its potential biological function. The analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the protein's active site. researchgate.net This information is crucial for understanding the basis of molecular recognition and for guiding the design of more potent analogs.

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein (Illustrative)

| Parameter | Value/Residues |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Asp145, Glu101 |

| Hydrophobic Interaction | Val35, Leu128 |

| Electrostatic Interaction | Lys52 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Tools and Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors (e.g., physicochemical, electronic, steric properties). kg.ac.rs

To develop a QSAR model for ligands based on the this compound scaffold, a library of its derivatives would first need to be synthesized and their biological activities measured in a relevant assay. Then, molecular descriptors for each compound would be calculated. Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict the activity of new, unsynthesized compounds. nih.gov This predictive power allows for the rational design of novel research tools and more potent ligands by identifying which structural modifications are most likely to enhance the desired activity. mdpi.com

Applications of 2 Acetamido 3 Hydroxy N Methylpropanamide in Chemical Biology and Organic Synthesis Research

Development as a Molecular Probe for Investigating Biological Systems

The structural features of 2-Acetamido-3-hydroxy-N-methylpropanamide, which include a chiral center, a hydroxyl group, an acetamido group, and an N-methylamide, suggest its potential utility as a molecular probe. Molecular probes are instrumental in chemical biology for the elucidation of complex biological processes. The development of this compound into a molecular probe would likely involve the incorporation of a reporter group, such as a fluorophore, a biotin tag, or a photo-crosslinker.

The hydroxyl group offers a convenient site for chemical modification to attach such reporter moieties. For instance, esterification or etherification reactions could be employed to link a fluorescent dye, enabling the visualization of the molecule's localization and interactions within a cellular environment. The acetamido and N-methylamide groups contribute to the molecule's polarity and hydrogen-bonding capabilities, which could influence its interactions with biological macromolecules like proteins and enzymes.

Table 1: Potential Reporter Groups for Molecular Probe Development

| Reporter Group | Detection Method | Potential Application |

| Fluorophore (e.g., FITC, Rhodamine) | Fluorescence Microscopy/Spectroscopy | Tracking subcellular localization and dynamics. |

| Biotin | Streptavidin-based affinity assays | Identifying binding partners through pull-down experiments. |

| Photo-crosslinker (e.g., Benzophenone) | UV irradiation followed by mass spectrometry | Covalently capturing and identifying interacting proteins. |

| Radioisotope (e.g., ¹⁴C, ³H) | Autoradiography/Scintillation counting | Quantifying binding affinity and metabolic fate. |

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in organic synthesis for the construction of enantiomerically pure complex molecules, particularly pharmaceuticals and natural products. This compound, possessing a stereocenter at the C2 position, falls into this category of molecules. Its utility as a chiral building block would stem from its ability to introduce a specific stereochemistry into a larger target molecule.

The synthetic utility of this compound would depend on the selective transformation of its functional groups. The hydroxyl group could be used as a nucleophile or protected for subsequent reactions. The amide functionalities could be hydrolyzed or modified. For example, in the synthesis of a complex peptide mimic, the N-methylpropanamide moiety could be incorporated to introduce conformational constraints or to improve metabolic stability.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Outcome |

| Hydroxyl (-OH) | Oxidation | Conversion to a ketone or carboxylic acid. |

| Hydroxyl (-OH) | Protection (e.g., as a silyl (B83357) ether) | Masking reactivity for subsequent synthetic steps. |

| Acetamido (-NHAc) | Hydrolysis | Generation of a primary amine for further functionalization. |

| N-methylamide (-CONHMe) | Reduction | Conversion to a secondary amine. |

Scaffold for the Rational Design of Research Ligands and Small Molecules

The core structure of this compound can serve as a scaffold for the rational design of new research ligands. A scaffold provides the basic framework upon which different functional groups can be systematically varied to optimize binding to a specific biological target. The field of medicinal chemistry often employs scaffold-based drug design to develop new therapeutic agents.

Starting with the this compound core, medicinal chemists could synthesize a library of derivatives by modifying the hydroxyl, acetamido, and N-methyl groups. For instance, replacing the N-methyl group with larger alkyl or aryl substituents could explore hydrophobic pockets in a target protein's binding site. Similarly, variations in the acyl group of the acetamido moiety could probe for additional hydrogen bond donors or acceptors. This systematic modification allows for the exploration of structure-activity relationships (SAR) to identify potent and selective ligands.

Utilization in the Development of Biochemical Assays and Screening Platforms

Biochemical assays are essential tools for drug discovery and for studying enzyme kinetics and inhibition. Small molecules like this compound could potentially be utilized in the development of such assays. For example, if this compound is a substrate or an inhibitor of a particular enzyme, it could be used to develop a screening platform to identify other molecules that modulate the enzyme's activity.

In a competitive binding assay, a labeled version of this compound could be used to quantify the binding of unlabeled test compounds to a target protein. Alternatively, if the compound is a substrate, its enzymatic conversion could be monitored to assess enzyme activity. The development of a robust and reliable assay would depend on the specific biochemical properties of the compound and its interaction with the biological system of interest.

Derivatization and Analogue Development for Advanced Research Purposes

Design and Synthesis of Conformationally Constrained Analogues

To investigate the bioactive conformation of 2-Acetamido-3-hydroxy-N-methylpropanamide, researchers design and synthesize analogues with restricted conformational flexibility. By locking the molecule into specific spatial arrangements, it is possible to determine which conformations are optimal for biological activity and to potentially enhance potency and selectivity. Common strategies to introduce conformational constraints include the incorporation of cyclic structures or sterically demanding groups.

One approach involves the cyclization of the N-methylpropanamide backbone. For instance, the synthesis of cyclic analogues where the N-methyl group and the C3-hydroxyl group are linked through an additional chemical bridge can significantly limit the rotational freedom of the molecule. The synthesis of such constrained systems often requires multi-step synthetic routes, beginning with protected amino acid precursors.

Another strategy is the introduction of bulky substituents at the C2 or C3 position. These groups can sterically hinder free rotation around single bonds, thereby favoring specific rotamers. The impact of these constraints on the molecule's research properties is then evaluated through various in vitro assays.

| Analogue Type | Constraint Strategy | Synthetic Approach | Impact on Conformational Freedom |

| Cyclic Propanamide | Backbone cyclization | Multi-step synthesis from protected serine derivatives | High restriction of torsional angles |

| Sterically Hindered | Introduction of bulky groups (e.g., tert-butyl) | Alkylation or acylation of the core structure | Moderate restriction of specific bond rotations |

| Proline-based | Incorporation into a proline ring | Peptide coupling methodologies | Fixed backbone dihedral angle |

These conformationally constrained analogues serve as powerful tools to map the conformational space required for the compound's activity, providing critical insights for the rational design of more potent and selective research probes.

Isosteric Replacements and Their Impact on Research Properties

A common isosteric replacement for the amide bond is an ester or a thioamide. The replacement of the N-methylamide with an ester, for example, can alter the hydrogen bonding capacity and polarity of the molecule. nih.gov Thioamides, where the carbonyl oxygen is replaced by sulfur, also exhibit different electronic and steric properties compared to amides and can influence biological activity. researchgate.net Heterocyclic rings, such as 1,2,3-triazoles or oxadiazoles, can also serve as stable and effective amide bond surrogates. nih.gov

The hydroxyl group at the C3 position is another key site for isosteric modification. Replacing the hydroxyl group with a fluorine atom or a methoxy (B1213986) group can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can provide valuable information about the role of this functional group in molecular recognition.

| Isosteric Replacement | Original Group | Rationale for Replacement | Potential Impact on Research Properties |

| Ester | Amide | Modulate hydrogen bonding and polarity | Altered solubility and membrane permeability |

| Thioamide | Amide | Modify electronic and steric properties | Increased metabolic stability, altered binding affinity |

| 1,2,3-Triazole | Amide | Introduce a rigid, stable surrogate | Enhanced metabolic stability and defined geometry |

| Fluorine | Hydroxyl | Alter polarity and hydrogen bond donor capacity | Modified binding interactions and metabolic fate |

| Methoxy | Hydroxyl | Remove hydrogen bond donor ability | Probe the importance of hydrogen bonding at the target site |

Introduction of Reporter Groups for Biophysical and Mechanistic Studies

To elucidate the mechanism of action and to study the biophysical interactions of this compound, derivatives containing reporter groups are synthesized. These reporter groups, such as fluorescent labels, spin labels, or photoaffinity labels, allow for the direct observation and quantification of molecular events.

Fluorescent Labeling: A fluorescent dye can be covalently attached to the core structure, often at a position that is not critical for its primary interactions. These fluorescently labeled analogues enable researchers to visualize the localization of the compound within cells, to quantify binding to target proteins using techniques like fluorescence polarization, and to study interaction kinetics. The choice of fluorophore depends on the specific experimental requirements, including excitation and emission wavelengths and environmental sensitivity. nih.gov

Spin Labeling: For studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy, a stable radical, typically a nitroxide, is introduced into the molecule. uni-osnabrueck.de Spin-labeled analogues provide information on the local environment of the label, including its mobility and accessibility to other paramagnetic species. This technique is particularly useful for studying conformational changes in target macromolecules upon binding of the ligand. uni-osnabrueck.denih.gov

Photoaffinity Labeling: Photoaffinity labels are chemically reactive groups that can be activated by light to form a covalent bond with nearby molecules. By incorporating a photoaffinity label, such as a diazirine or an aryl azide, into the structure of this compound, researchers can identify its direct binding partners in complex biological systems. Upon photoactivation, the analogue will covalently crosslink to its target, which can then be isolated and identified using proteomic techniques.

| Reporter Group | Technique | Information Gained | Example Application |

| Fluorescent Dye | Fluorescence Microscopy, Fluorescence Polarization | Cellular localization, binding affinity, kinetics | Visualizing compound uptake and target engagement in live cells |

| Spin Label (Nitroxide) | Electron Paramagnetic Resonance (EPR) Spectroscopy | Local environment, mobility, conformational changes | Probing ligand-induced conformational changes in a target protein |

| Photoaffinity Label (e.g., Diazirine) | Photo-crosslinking, Mass Spectrometry | Direct binding partners, binding site identification | Identifying the molecular target of the compound in a cell lysate |

The synthesis of these specialized probes is a critical step in advancing our understanding of the molecular pharmacology of this compound, providing powerful tools for detailed mechanistic and biophysical investigations.

Advanced Analytical Methodologies for Research Grade Characterization

Chromatographic Techniques for Purity and Stereoisomer Separation (e.g., Chiral HPLC)

The separation of enantiomers and the assessment of chemical purity are critical for understanding the biological activity of chiral molecules like "2-Acetamido-3-hydroxy-N-methylpropanamide". Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving stereoisomers.

Due to the presence of two chiral centers in "this compound", four possible stereoisomers can exist. Their separation can be achieved without derivatization using specialized chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad enantioselectivity for a variety of underivatized amino acids and their derivatives. sigmaaldrich.com These columns operate under polar ionic modes, which are well-suited for polar and ionic compounds.

A typical approach for the enantioseparation of compounds similar to "this compound" would involve a mobile phase consisting of a mixture of an organic modifier (like methanol (B129727) or ethanol) and an aqueous buffer containing a small percentage of an acid (e.g., acetic or formic acid). nih.gov The retention and separation are governed by the complex interactions between the analyte, the chiral selector of the stationary phase, and the mobile phase components. For underivatized amino acids on a teicoplanin-based column, a U-shaped retention behavior is often observed as a function of the organic modifier concentration, with enantioselectivity generally increasing with a higher organic modifier percentage. sigmaaldrich.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Provides stereospecific interactions (hydrogen bonding, ionic interactions, steric hindrance) necessary for enantiomeric resolution of polar, underivatized analytes. sigmaaldrich.com |

| Mobile Phase | Methanol/Water or Ethanol/Water with 0.1% Acetic or Formic Acid | Polar ionic mode suitable for polar analytes. The organic modifier and acid concentration are optimized to achieve a balance between retention and resolution. nih.gov |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV detection is common for compounds with a chromophore. MS detection provides higher sensitivity and specificity. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Metabolite Identification (in vitro)

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation and metabolic profiling of new chemical entities. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites.

For the confirmation of the molecular formula of "this compound" (C6H12N2O3), HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are employed. These instruments can achieve mass accuracies in the low ppm range, which is crucial for distinguishing between isobaric compounds.

In vitro metabolism studies, typically using human liver microsomes or hepatocytes, are conducted to identify potential metabolic pathways. researchgate.net The compound is incubated with the biological matrix, and the resulting mixture is analyzed by LC-HRMS/MS. By comparing the chromatograms of the incubated sample with a control, novel peaks corresponding to metabolites can be identified. The high mass accuracy of the precursor ion allows for the generation of a putative molecular formula for the metabolite. Subsequent tandem mass spectrometry (MS/MS) experiments are performed to fragment the metabolite, and the resulting fragmentation pattern provides structural information.

Common metabolic transformations for a compound like "this compound" could include hydroxylation, N-dealkylation, O-dealkylation, and hydrolysis of the amide bonds. For N-acetylated amino acids, cleavage of the acetyl group has been observed in studies with human liver microsomes. researchgate.net

As a proxy for "this compound", experimental LC-MS/MS data for the closely related compound, N-acetyl-L-threonine, is available. nih.gov This data can provide insights into the expected fragmentation patterns.

| Analytical Parameter | Example Data (for N-acetyl-L-threonine) | Interpretation for "this compound" |

|---|---|---|

| Instrument Type | LC-ESI-QTOF nih.gov | A common and effective platform for metabolite identification. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Expected to efficiently ionize the target compound, likely forming [M+H]+. |

| Precursor Ion (m/z) | 162.0761 ([M+H]+ for C6H11NO4) nih.gov | The expected precursor ion for C6H12N2O3 would be at m/z 161.0921 ([M+H]+). |

| Key Fragment Ions (m/z) | 74.0621, 56.0503, 102.0545, 43.0173 nih.gov | Fragmentation would likely involve losses of water, ketene, and cleavage of the amide bonds, yielding characteristic product ions that can be used to pinpoint the site of metabolic modification. |

Emerging Trends and Future Directions in 2 Acetamido 3 Hydroxy N Methylpropanamide Research

Exploration of Novel Biological Targets and Pathways through Chemical Probe Development

The development of chemical probes derived from 2-Acetamido-3-hydroxy-N-methylpropanamide is a critical first step in identifying its potential biological targets and understanding its mechanism of action within cellular pathways. By modifying the core structure with reporter tags, such as fluorophores or biotin, researchers can visualize the molecule's localization within cells and identify its binding partners. Photo-affinity labeling, another powerful technique, involves the introduction of a photoreactive group that, upon activation with light, forms a covalent bond with the target protein, enabling its isolation and identification through proteomics.

The insights gained from these chemical probe studies are expected to be vast. For instance, should the probes reveal an affinity for a particular enzyme class, such as kinases or phosphatases, it could implicate this compound in the modulation of key signaling pathways involved in cell growth, differentiation, or metabolism. Similarly, localization to specific organelles, like the mitochondria or endoplasmic reticulum, would suggest a role in cellular energetics or protein folding. The data generated from these initial explorations will be instrumental in forming hypotheses about the compound's biological function and guiding further investigation into its therapeutic or diagnostic potential.

Integration with Automated Synthesis and High-Throughput Screening for Probe Discovery

To expedite the discovery of effective chemical probes and bioactive derivatives of this compound, the integration of automated synthesis platforms with high-throughput screening (HTS) is paramount. Automated synthesis enables the rapid generation of a diverse library of analogues, where systematic modifications are made to the parent structure. This could involve altering the stereochemistry, substituting the hydroxyl or acetamido groups, or varying the N-methyl group to explore the structure-activity relationship.

Once a library of compounds is synthesized, HTS can be employed to screen thousands of these molecules against a panel of biological assays in a time-efficient manner. These assays can be designed to measure a wide range of biological activities, from enzyme inhibition and receptor binding to changes in gene expression or cell viability. The use of robotics and sophisticated data analysis software in HTS allows for the rapid identification of "hits"—compounds that exhibit a desired biological effect. These hits can then be selected for further optimization and development as potent and selective chemical probes or lead compounds for drug discovery. The synergy between automated synthesis and HTS dramatically accelerates the pace of research, enabling a much broader exploration of the chemical space around this compound.

Advanced Computational Modeling for Predictive Chemical Biology and Materials Science

Advanced computational modeling offers a powerful in silico approach to predict the biological activities and material properties of this compound and its derivatives, thereby guiding and refining experimental efforts. Molecular docking simulations, for example, can predict the binding affinity and orientation of the compound within the active site of known protein structures. This can help to prioritize which biological targets to investigate experimentally and provide insights into the molecular basis of its activity.

Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of the synthesized analogues with their observed biological activities. These models can then be used to predict the activity of virtual compounds, helping to design more potent and selective molecules.

Q & A

Q. What in vivo models are suitable for assessing pharmacokinetics?

- Methodology : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals, extract with acetonitrile-protein precipitation, and quantify via UPLC-MS/MS. Calculate bioavailability (F%) and half-life (t1/2) using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.